molecular formula C6H9ClFN3 B12989107 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride

Cat. No.: B12989107
M. Wt: 177.61 g/mol
InChI Key: LOZALQNQKWAANE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine and fluorinated hydrazine derivatives, followed by cyclization to form the pyrazole ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9ClFN3

Molecular Weight

177.61 g/mol

IUPAC Name

1-cyclopropyl-5-fluoropyrazol-4-amine;hydrochloride

InChI

InChI=1S/C6H8FN3.ClH/c7-6-5(8)3-9-10(6)4-1-2-4;/h3-4H,1-2,8H2;1H

InChI Key

LOZALQNQKWAANE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)N)F.Cl

Origin of Product

United States

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